

# Physicochemical Properties of 3-Methyl-2-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	3-Methyl-2-(4-nitrophenyl)pyridine	
Cat. No.:	B052394	Get Quote

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

Property	Value	Source
Molecular Formula	C12H10N2O2	[1][2]
Molecular Weight	214.22 g/mol	[1][2][3][4][5]
LogP	~3.1 (estimated for a similar compound)	[6]
UV Absorbance	Strong UV absorbance expected due to the nitrophenyl group.	
рКа	Pyridine derivatives typically have a pKa around 5.2-6.[7][8]	_

## **HPLC Method Development Workflow**

The development of a robust HPLC method follows a systematic approach, starting from initial parameter selection to final method validation.

Caption: Workflow for HPLC Method Development and Validation.



## Experimental Protocols Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

- Accurately weigh approximately 10 mg of 3-Methyl-2-(4-nitrophenyl)pyridine reference standard.
- Transfer to a 10 mL volumetric flask.
- Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

#### Working Standard Solutions:

 Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.

#### Sample Solution:

- Prepare the sample by dissolving the material containing 3-Methyl-2-(4-nitrophenyl)pyridine in the mobile phase to achieve a final concentration within the linear range of the method.
- Filter the sample solution through a 0.45 μm syringe filter before injection.

## **HPLC Instrumentation and Conditions**

A typical HPLC system suitable for this analysis would consist of a quaternary pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.



Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	0-2 min: 30% B2-10 min: 30-80% B10-12 min: 80% B12-12.1 min: 80-30% B12.1-15 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm (or λmax determined by UV scan)
Injection Volume	10 μL

## **Method Validation Protocol**

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11]

#### System Suitability:

 Inject the standard solution five times and evaluate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

#### Specificity (Selectivity):

Analyze a blank (mobile phase), a placebo (if applicable), and the analyte standard. The
blank and placebo should not show any interfering peaks at the retention time of 3-Methyl-2(4-nitrophenyl)pyridine.

#### Linearity and Range:

- Inject the working standard solutions in triplicate.
- Plot a calibration curve of peak area versus concentration.



The correlation coefficient (r²) should be ≥ 0.999.

#### Accuracy (Recovery):

- Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- The mean recovery should be within 98-102%.

#### Precision:

- Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
- The RSD for both should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

• Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD =  $3.3 * \sigma/S$ ; LOQ =  $10 * \sigma/S$ ).

#### Robustness:

- Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
- The system suitability parameters should remain within acceptable limits.

## **Data Presentation**

All quantitative data from the method validation should be summarized in tables for clear interpretation and comparison.

Table 1: System Suitability Results



Parameter	Acceptance Criteria	Result
Retention Time RSD	≤ 1.0%	
Peak Area RSD	≤ 2.0%	_
Tailing Factor	≤ 2.0	_
Theoretical Plates	≥ 2000	<del>_</del>

#### Table 2: Linearity Data

Concentration (μg/mL)	Mean Peak Area
1	
5	
10	
25	_
50	_
100	
Correlation Coefficient (r²)	≥ 0.999

Table 3: Accuracy (Recovery) Data

Spike Level	Amount Added (μg/mL)	Amount Recovered (μg/mL)	Recovery (%)
80%	_		
100%	_		
120%			
Mean Recovery (%)	98-102%		

Table 4: Precision Data



Precision Type	RSD (%)
Repeatability (Intra-day)	≤ 2.0%
Intermediate (Inter-day)	≤ 2.0%

#### Table 5: LOD and LOQ

Parameter	Result (μg/mL)
Limit of Detection (LOD)	
Limit of Quantitation (LOQ)	_

## **Hypothetical Signaling Pathway**

While not directly related to HPLC method development, for illustrative purposes, a hypothetical signaling pathway where a pyridine derivative might act as an inhibitor is presented below.

Caption: Hypothetical inhibition of a kinase signaling pathway.

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